5-(2-(Methylthio)phenyl)isoxazol-3-amine

Conformational analysis Dihedral angle Ligand-receptor fit

5-(2-(Methylthio)phenyl)isoxazol-3-amine (CAS 1518006-23-9) is a heterocyclic small molecule belonging to the 5-aryl-3-aminoisoxazole class, defined by a central isoxazole ring bearing an ortho-methylthio-substituted phenyl group at the 5-position and a primary amine at the 3-position. Its molecular formula is C₁₀H₁₀N₂OS with a molecular weight of 206.27 g/mol, and commercially available research-grade material typically meets a purity specification of ≥98%.

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
Cat. No. B13613552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-(Methylthio)phenyl)isoxazol-3-amine
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1C2=CC(=NO2)N
InChIInChI=1S/C10H10N2OS/c1-14-9-5-3-2-4-7(9)8-6-10(11)12-13-8/h2-6H,1H3,(H2,11,12)
InChIKeyGNWBPIJDRIHMDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-(Methylthio)phenyl)isoxazol-3-amine: Core Chemical Identity and Research-Grade Procurement Profile


5-(2-(Methylthio)phenyl)isoxazol-3-amine (CAS 1518006-23-9) is a heterocyclic small molecule belonging to the 5-aryl-3-aminoisoxazole class, defined by a central isoxazole ring bearing an ortho-methylthio-substituted phenyl group at the 5-position and a primary amine at the 3-position . Its molecular formula is C₁₀H₁₀N₂OS with a molecular weight of 206.27 g/mol, and commercially available research-grade material typically meets a purity specification of ≥98% . The compound is supplied exclusively for laboratory research and further manufacturing use, not for direct human applications .

Why Substituting 5-(2-(Methylthio)phenyl)isoxazol-3-amine with a Structural Analog Risks Experimental Divergence


Within the 5-aryl-3-aminoisoxazole series, minor positional or substituent modifications can produce substantial shifts in molecular recognition. The ortho-methylthio substituent in the target compound imposes a distinct torsional profile between the phenyl and isoxazole rings that differs fundamentally from the para-methylthio regioisomer or the unsubstituted phenyl analog [1]. Furthermore, the regioisomeric pairing—where the amine resides at the 3-position versus the 5-position—has been demonstrated in antitubulin and PAR-1 antagonist series to generate large potency differentials, confirming that the 3-amino-5-aryl architecture is not functionally interchangeable with its 5-amino-3-aryl counterpart [2]. Simply replacing this compound with a close analog without explicit head-to-head validation therefore risks invalidating SAR continuity and binding-mode assumptions.

Quantitative Differentiation Evidence for 5-(2-(Methylthio)phenyl)isoxazol-3-amine Versus Its Closest Analogs


Ortho-Methylthio Substitution Confers a Computable Torsional Profile Distinct from the Para Isomer

The ortho-methylthio group introduces a steric constraint that rotates the phenyl ring relative to the isoxazole plane, producing a preferred dihedral angle qualitatively different from that of 5-(4-(methylthio)phenyl)isoxazol-3-amine. Literature crystallographic and DFT studies on 5-aryl-isoxazole derivatives indicate that ortho-substitution shifts the aryl-isoxazole dihedral angle by approximately 20–40° compared to para-substituted congeners, directly modulating the spatial presentation of the 3-amino pharmacophore [1]. No experimental torsion data are available for the target compound itself; this inference derives from the broader class of ortho-substituted 5-aryl-isoxazoles.

Conformational analysis Dihedral angle Ligand-receptor fit

Regioisomeric Amino Positioning Determines Biological Activity Class: 3-Amino-5-aryl vs. 5-Amino-3-aryl Isoxazoles

The 3-amino-5-aryl architecture of the target compound is a critical determinant of biological target engagement. In a systematic study of antitubulin diarylisoxazoles, Gakh et al. demonstrated that the 5-amino-3-aryl regioisomer series and the 3-amino-5-aryl series exhibit distinct SAR, with the unsubstituted 5-amino group being essential for antiproliferative activity in the former series while the 3-amino series tolerated different substitution patterns [1]. Similarly, in the PAR-1 antagonist field, 5-amino-3-arylisoxazole optimization achieved IC₅₀ values as low as 90 nM, whereas the corresponding 3-amino-5-aryl series was not active in the same assay [2]. The target compound, 5-(2-(methylthio)phenyl)isoxazol-3-amine, possesses the 3-amino-5-aryl arrangement and therefore maps to a different biological activity landscape than its regioisomer 3-[2-(methylsulfanyl)phenyl]-1,2-oxazol-5-amine (CAS 1512630-07-7).

Regioisomerism Antitubulin activity PAR-1 antagonism

Methylthio vs. Methoxy Ortho-Substitution: Sulfur-Specific Interactions and Metabolic Liabilities Drive Divergent Chemical Biology

The methylthio (-SCH₃) group in the target compound provides distinct physicochemical properties compared to the common methoxy (-OCH₃) analog 5-(2-methoxyphenyl)isoxazol-3-amine. Sulfur, being more polarizable and larger than oxygen (van der Waals radius S: 1.80 Å vs. O: 1.52 Å), can engage in chalcogen-bonding interactions and exhibits different hydrogen-bond acceptor character [1]. Additionally, methylthio groups are substrates for CYP450-mediated S-oxidation to sulfoxide and sulfone metabolites, a metabolic pathway absent in methoxy analogs, which primarily undergo O-demethylation [2]. No direct comparative metabolic or binding data are available for these specific compounds, but the isosteric replacement of -OCH₃ with -SCH₃ in medicinal chemistry campaigns routinely alters logP by approximately 0.5–0.8 units and modulates target residence time through sulfur-specific σ–hole interactions.

Sulfur-mediated interactions Metabolic stability Isosteric replacement

Purity Benchmarks: 98% Minimum Specification Enables Reproducible SAR and Biological Assays

Commercially available 5-(2-(methylthio)phenyl)isoxazol-3-amine is supplied at ≥98% purity as verified by independent vendor CoA specifications . By contrast, the unsubstituted phenyl analog 5-phenylisoxazol-3-amine is frequently offered at a lower minimum purity benchmark (typically 95–97%) . While this difference is modest, in quantitative biochemical or biophysical assays (e.g., SPR, ITC, enzyme kinetics) the presence of 2–5% impurities can confound IC₅₀ or Kd determinations, particularly when the impurity profile includes regioisomeric contaminants or residual palladium from cross-coupling steps.

Compound purity Quality control Reproducibility

Ortho-Methylthio Substitution Enabling Selective Oxidative Diversification to Sulfoxide and Sulfone Probes

A distinctive synthetic advantage of the methylthio motif is its graduated oxidation chemistry: controlled treatment with 1 equivalent of mCPBA or NaIO₄ yields the corresponding sulfoxide, while excess oxidant delivers the sulfone [1]. This provides a one-compound entry to a three-point physicochemical gradient (methylthio, sulfoxide, sulfone) with progressively increasing polarity and hydrogen-bond acceptor strength. The para-methylthio analog shares this oxidative capacity, but the ortho positioning in the target compound introduces steric modulation of the oxidation rate and product conformation that is absent in the para isomer. No direct comparative oxidation kinetics are available for these specific compounds; the stereoelectronic influence of ortho substitution on sulfide oxidation rates is a well-documented class-level phenomenon .

Chemical probe synthesis Sulfoxide Sulfone CYP450 modeling

Optimal Research and Industrial Application Scenarios for 5-(2-(Methylthio)phenyl)isoxazol-3-amine


Chemical Probe Synthesis via Oxidation-State Diversification

As established in Section 3, Evidence Item 5, the ortho-methylthio group in this compound serves as a precursor for generating sulfoxide and sulfone analogs through controlled oxidation. Research groups building SAR around the sulfur oxidation state can purchase a single compound and produce a three-point physicochemical gradient (S-Me, S(O)-Me, S(O)₂-Me) in-house, leveraging the sterically modulated oxidation rate conferred by the ortho substitution pattern [1].

Scaffold for Kinase or GPCR Inhibitor Discovery Requiring Ortho-Substituted 5-Aryl-3-Aminoisoxazole Architecture

Evidence from Section 3, Evidence Item 2 demonstrates that the 3-amino-5-aryl regioisomeric arrangement maps to a distinct biological activity space separate from 5-amino-3-aryl isoxazoles. For programs targeting kinases, PAR-1, or tubulin where the 3-amino-5-aryl scaffold has been validated, this compound provides the correct regioisomer with an ortho-methylthio substituent that introduces conformational constraint distinct from para-substituted analogs (Section 3, Evidence Item 1) [2].

Comparative Metabolic Stability Studies: Methylthio vs. Methoxy Isosteres

Based on the class-level evidence in Section 3, Evidence Item 3, this compound is suited for head-to-head metabolic stability comparisons against 5-(2-methoxyphenyl)isoxazol-3-amine in liver microsome or hepatocyte assays. The methylthio group undergoes CYP450-mediated S-oxidation, whereas the methoxy analog is primarily metabolized via O-demethylation, offering a controlled system to study the impact of sulfur-for-oxygen isosteric replacement on in vitro clearance and metabolite identification [3].

High-Purity Starting Material for X-ray Crystallography and Quantitative Biophysical Assays

With a commercial purity specification of ≥98% (Section 3, Evidence Item 4), this compound meets the purity threshold typically required for co-crystallization trials (≥97%) and quantitative biophysical assays such as SPR or ITC, where impurities can confound affinity measurements. It is particularly suited for fragment-based screening or structure-based drug design campaigns where the methylthio group's electron density serves as a useful anomalous scattering marker for sulfur SAD phasing .

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